Meso-dodecamethylcalix[6]pyrrole
Description
Structure
3D Structure
Properties
Molecular Formula |
C42H54N6 |
|---|---|
Molecular Weight |
642.9 g/mol |
IUPAC Name |
2,2,7,7,12,12,17,17,22,22,27,27-dodecamethyl-31,32,33,34,35,36-hexazaheptacyclo[26.2.1.13,6.18,11.113,16.118,21.123,26]hexatriaconta-1(30),3,5,8,10,13,15,18,20,23,25,28-dodecaene |
InChI |
InChI=1S/C42H54N6/c1-37(2)25-13-15-27(43-25)38(3,4)29-17-19-31(45-29)40(7,8)33-21-23-35(47-33)42(11,12)36-24-22-34(48-36)41(9,10)32-20-18-30(46-32)39(5,6)28-16-14-26(37)44-28/h13-24,43-48H,1-12H3 |
InChI Key |
GVMQSTYLYYBMCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=C(N2)C(C3=CC=C(N3)C(C4=CC=C(N4)C(C5=CC=C(N5)C(C6=CC=C(N6)C(C7=CC=C1N7)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Synthetic Methodologies for Meso Dodecamethylcalix 1 Pyrrole
Direct Cyclization Strategies for Meso-dodecamethylcalixrsc.orgpyrrole Synthesis
The most straightforward conceptual approach to synthesizing meso-dodecamethylcalix rsc.orgpyrrole (B145914) involves the direct cyclization of pyrrole with acetone (B3395972). However, this method is fraught with challenges, primarily due to the thermodynamic stability of the smaller, competing macrocycle, meso-octamethylcalix researchgate.netpyrrole.
Acid-Catalyzed Condensation Pathways
The acid-catalyzed condensation of pyrrole and acetone has been extensively studied. While this reaction is highly effective for producing meso-octamethylcalix researchgate.netpyrrole, the formation of larger homologues like the calix rsc.orgpyrrole is significantly less favored. The reaction typically involves the use of Brønsted or Lewis acids to promote the electrophilic substitution of pyrrole with acetone, leading to the formation of dipyrromethane intermediates that can then cyclize.
Early attempts using catalysts such as hydrochloric acid or methanesulfonic acid predominantly yielded the tetrameric product. researchgate.net The inherent strain in larger macrocycles and the propensity for the reaction intermediates to cyclize into the more stable tetrameric form present significant hurdles to achieving high yields of meso-dodecamethylcalix rsc.orgpyrrole through this direct approach. While some reports have indicated the isolation of trace amounts of higher oligomers (n>6) from such reactions, this is not a preparatively viable route for the targeted synthesis of the hexameric macrocycle. google.com
Template-Assisted Synthesis for Controlled Macrocyclization
Template-assisted synthesis offers a potential strategy to overcome the inherent preference for the formation of smaller macrocycles. In this approach, a guest molecule or ion, the "template," is introduced into the reaction mixture. The template interacts with the reacting species or intermediates, pre-organizing them into a conformation that favors the formation of the desired larger macrocycle.
While the template-assisted synthesis of a related compound, meso-hexaphenyl-calix rsc.orgpyrrole, has been successfully demonstrated using trihalogenated compounds as templates, specific examples of template-assisted synthesis for meso-dodecamethylcalix rsc.orgpyrrole are not widely reported in the literature. researchgate.net The principle, however, remains a promising avenue for future research to control the cyclization process and enhance the yield of the desired hexameric product.
Multicomponent and Modular Synthetic Routes to Meso-dodecamethylcalixrsc.orgpyrrole
Given the limitations of direct cyclization, more sophisticated multicomponent and modular strategies have been developed. These approaches offer greater control over the assembly of the macrocyclic framework.
Conversion from Furan-Based Analogues
The most successful and widely employed method for the synthesis of meso-dodecamethylcalix rsc.orgpyrrole is a modular approach that begins with a pre-formed calix rsc.orgfuran (B31954) macrocycle. rsc.orgsoton.ac.ukutexas.edu This strategy involves a multi-step conversion of the furan rings into pyrrole rings.
The key steps in this conversion are:
Ring-Opening of the Furan Units: The starting material, dodecamethylcalix rsc.orgfuran, is treated with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to open the furan rings and form the corresponding unsaturated dodecaketone. utexas.edu
Reduction of the Dodecaketone: The resulting unsaturated dodecaketone is then reduced to the saturated dodecaketone. A common method for this reduction is the use of zinc in the presence of formic acid. utexas.edu
Paal-Knorr Condensation: The final step is a Paal-Knorr condensation of the saturated dodecaketone with a source of ammonia, typically ammonium (B1175870) acetate, to form the six pyrrole rings and yield the final meso-dodecamethylcalix rsc.orgpyrrole. rsc.orgutexas.edu
This conversion of a calix rsc.orgfuran to a calix rsc.orgpyrrole has been reported to proceed with a respectable yield of 40%. google.comresearchgate.net
Strategies for Meso-Substitution Control in Calixrsc.orgpyrrole Formation
The control of meso-substitution is intrinsically linked to the choice of the starting ketone in direct condensation methods or the precursor dipyrromethane in modular approaches. To obtain the dodecamethyl substitution pattern, acetone is the required ketone. In the context of modular syntheses starting from dipyrromethanes, the appropriate dipyrromethane bearing methyl groups at the meso-position is necessary. For instance, the cyclization of 5-methyl-5-(4-nitrophenyl)dipyrromethane with acetone has been used to synthesize a meso-p-nitrophenyl-substituted calix rsc.orgpyrrole, showcasing how the dipyrromethane precursor dictates the final substitution pattern. researchgate.netresearchgate.net
Optimization of Reaction Conditions and Yields for Meso-dodecamethylcalixrsc.orgpyrrole
The optimization of reaction conditions is crucial for maximizing the yield and purity of meso-dodecamethylcalix rsc.orgpyrrole. For the dominant furan-to-pyrrole conversion route, careful control of each step is necessary.
| Synthetic Step | Reagents and Conditions | Typical Yield | Reference |
| Ring-Opening | Dodecamethylcalix rsc.orgfuran, m-CPBA | - | utexas.edu |
| Reduction | Unsaturated dodecaketone, Zn/Formic Acid | - | utexas.edu |
| Paal-Knorr Condensation | Saturated dodecaketone, Ammonium Acetate | 40% (overall for conversion) | google.comresearchgate.net |
For direct acid-catalyzed condensations, while not optimal for the hexamer, studies on the synthesis of the smaller calix researchgate.netpyrrole have shown that the choice of Lewis acid can be critical. For instance, the use of bismuth nitrate (B79036) has been shown to be effective in the synthesis of meso-decamethylcalix researchgate.netpyrrole, suggesting that exploring a wider range of catalysts could potentially lead to improved yields for larger calix[n]pyrroles. google.comresearchgate.net
Molecular Recognition and Host Guest Chemistry of Meso Dodecamethylcalix 1 Pyrrole
Anion Binding Capabilities and Mechanisms
The ability of meso-dodecamethylcalix researchgate.netpyrrole (B145914) to bind anions is a cornerstone of its host-guest chemistry. This interaction is primarily driven by the formation of multiple hydrogen bonds, and the size and shape of its central cavity play a crucial role in determining its affinity and selectivity for various anionic guests.
Hydrogen Bonding Interactions with Anionic Guests
The primary mechanism for anion recognition by meso-dodecamethylcalix researchgate.netpyrrole is through the formation of multiple hydrogen bonds. The macrocycle possesses six pyrrole N-H protons, which can act as hydrogen bond donors, converging into the central cavity to interact with an electron-rich anionic guest. This mode of binding has been confirmed through various analytical techniques, including single-crystal X-ray diffraction. The solid-state structures of 1:1 complexes between calix researchgate.netpyrrole and both chloride and bromide ions have been elucidated, providing definitive evidence of the hydrogen bonding framework responsible for anion encapsulation sci-hub.se. In these complexes, the calix researchgate.netpyrrole adopts a conformation that allows the N-H protons to orient towards the centrally bound anion.
Influence of Macrocyclic Cavity Size on Anion Affinity and Selectivity
The size of the macrocyclic cavity is a critical determinant of anion affinity and selectivity in calixpyrroles. Compared to the smaller and more extensively studied meso-octamethylcalix researchgate.netpyrrole, the larger cavity of meso-dodecamethylcalix researchgate.netpyrrole can more comfortably accommodate larger anions. This expansion from four to six pyrrole units leads to a distinct shift in binding preference. While calix researchgate.netpyrroles often show a high affinity for smaller anions like fluoride, the expanded calix researchgate.netpyrrole framework demonstrates enhanced recognition for larger halides. For instance, studies involving fluorinated calix[n]pyrroles (where n = 4, 5, or 6) have shown an increased relative affinity for bromide over chloride as the macrocycle size increases nih.gov. This trend suggests that the larger cavity of calix researchgate.netpyrrole reduces steric hindrance and allows for a better geometric fit with bigger anionic guests, thereby favoring their complexation.
Selective Recognition of Halide Anions (e.g., Chloride, Bromide, Iodide)
Meso-dodecamethylcalix researchgate.netpyrrole exhibits selective recognition of halide anions, governed by the principle of size complementarity. Its host-guest chemistry with various halogen ions has been investigated, confirming its ability to form stable complexes. sci-hub.se
Chloride and Bromide: The formation of 1:1 complexes with both chloride (Cl⁻) and bromide (Br⁻) has been structurally characterized, verifying the key hydrogen bonding interactions within the macrocycle's cavity sci-hub.se.
Iodide: The expanded cavity of calix researchgate.netpyrrole is particularly well-suited for the largest stable halide, iodide (I⁻). The increased space within the receptor minimizes steric repulsion that would occur in smaller calix researchgate.netpyrrole analogues, leading to a preferential binding for larger halides. This selectivity contrasts with that of calix researchgate.netpyrroles, which typically favor smaller halides like fluoride or chloride.
Interactions with Oxyanions and Other Charged Species
The binding capabilities of meso-dodecamethylcalix researchgate.netpyrrole are not limited to simple spherical halides. The array of six N-H hydrogen bond donors also facilitates the recognition of various oxyanions and other charged species. Solution-phase studies have demonstrated the interaction of calix researchgate.netpyrrole with several important inorganic anions sci-hub.se. These include:
Dihydrogen phosphate (H₂PO₄⁻)
Hydrogen sulfate (HSO₄⁻)
Nitrate (B79036) (NO₃⁻)
Cyanide (CN⁻)
The ability to bind these anions, which possess different geometries (tetrahedral, trigonal planar, linear), highlights the conformational flexibility of the calix researchgate.netpyrrole macrocycle in adapting to variously shaped guests.
Quantitative Analysis of Anion Binding Affinities (e.g., Association Constants)
The strength of the interaction between meso-dodecamethylcalix researchgate.netpyrrole and its anionic guests can be quantified by determining the association constant (Kₐ). These values are typically measured using ¹H NMR titration techniques in solution. By monitoring the chemical shift changes of the pyrrole N-H protons upon the incremental addition of an anion, a binding isotherm can be generated and fitted to a specific binding model (e.g., 1:1) to calculate the Kₐ value. This method has been employed to investigate the host-guest chemistry of calix researchgate.netpyrrole with a range of anions, providing quantitative insight into its binding affinities and selectivity sci-hub.se.
| Anionic Guest | Guest Type | Binding Investigation Method |
|---|---|---|
| Halogen Ions (Cl⁻, Br⁻, I⁻) | Spherical | ¹H NMR Titration, X-ray Crystallography |
| Dihydrogen phosphate (H₂PO₄⁻) | Tetrahedral Oxyanion | ¹H NMR Titration |
| Hydrogen sulfate (HSO₄⁻) | Tetrahedral Oxyanion | ¹H NMR Titration |
| Nitrate (NO₃⁻) | Trigonal Planar Oxyanion | ¹H NMR Titration |
| Cyanide (CN⁻) | Linear | ¹H NMR Titration |
This table summarizes the anions whose binding with calix researchgate.netpyrrole has been qualitatively or quantitatively studied, as reported in the literature sci-hub.se.
Complexation of Neutral Molecules by Meso-dodecamethylcalixresearchgate.netpyrrole
While the host-guest chemistry of calixpyrroles is dominated by anion binding, they are also capable of complexing neutral molecules. For the smaller calix researchgate.netpyrrole, this is a well-documented phenomenon rsc.org. In the case of meso-dodecamethylcalix researchgate.netpyrrole, evidence for neutral molecule binding comes from solid-state analysis. A crystal structure of the macrocycle revealed a bound water molecule within its cavity. This interaction is noteworthy, involving a combination of three N-H···O hydrogen bonds and three O-H···π interactions with the electron-rich pyrrole rings sci-hub.se. This demonstrates that the calix researchgate.netpyrrole cavity is capable of recognizing small, neutral guests through a cooperative array of non-covalent interactions.
Scope of Guest Encapsulation within the Macrocyclic Cavity
There is a notable scarcity of documented examples of neutral guest encapsulation specifically within the cavity of meso-dodecamethylcalix mdpi.compyrrole. However, studies on a closely related calix mdpi.compyrrole derivative have shown the encapsulation of a single water molecule in the solid state. This observation suggests that the cavity of a calix mdpi.compyrrole is, in principle, capable of hosting small, polar neutral molecules. The larger and more flexible framework of a calix mdpi.compyrrole compared to its calix nih.govpyrrole counterpart could potentially accommodate a wider range of neutral guests, although this has not been extensively explored or documented for the dodecamethyl derivative. The encapsulation is highly dependent on the conformational state of the macrocycle, which can be influenced by the surrounding environment.
Solvent Effects and Counterion Influence on Host-Guest Behavior
The role of the solvent is critical in the host-guest chemistry of calix[n]pyrroles. In the context of neutral guest binding, polar solvents can compete with the guest for hydrogen bonding sites on the host, thereby weakening the host-guest interaction. Conversely, non-polar solvents are less competitive and would favor the association of the host and a polar neutral guest.
Supramolecular Assembly and Advanced Architectures Involving Meso Dodecamethylcalix 1 Pyrrole
Self-Assembly Processes of Calixnih.govpyrrole Analogues
The ability of calixpyrroles to self-assemble into larger, ordered structures is a hallmark of their chemistry, driven by non-covalent interactions. Research on substituted calix nih.govpyrroles provides a clear example of this phenomenon.
Formation of Supramolecular Ensembles
Studies on meso-hexamethyl-meso-hexaphenyl calix nih.govpyrrole (B145914) reveal its capacity to form well-defined dimeric capsules in the crystalline state. nih.govresearchgate.net This self-assembly is a programmed process where two calix nih.govpyrrole units recognize each other and associate to form a larger, container-like structure. This preorganization in the solid state establishes a ready-made host capable of encapsulating guest molecules. nih.govresearchgate.net The formation of these ensembles is a direct consequence of the structural and electronic properties of the calix nih.govpyrrole units, which favor association into a more stable, dimeric form.
Fabrication of Capsules and Higher-Order Structures
The dimeric capsules formed by meso-hexamethyl-meso-hexaphenyl calix nih.govpyrrole are a prime example of fabricated higher-order structures. nih.govelectronicsandbooks.com These capsules have been shown to be effective hosts for a variety of organic guests and solvent molecules. nih.govresearchgate.net The crystalline state provides the necessary environment for the formation of these well-defined capsules. The study of these solid-state structures demonstrates that the preorganized capsule can efficiently encapsulate different molecules, highlighting its potential as a building block for molecular recognition and supramolecular manipulation. researchgate.net
The following table summarizes the encapsulation of different guest molecules within the dimeric capsules of meso-hexamethyl-meso-hexaphenyl calix nih.govpyrrole as observed in the solid state.
| Guest Molecule | Role in the Supramolecular Structure | Reference |
| Acetonitrile | Encapsulated within the dimeric capsule | researchgate.net |
| Various Organic Guests | Hosted within the preorganized capsule | nih.govresearchgate.net |
| Solvent Molecules | Can be encapsulated within the capsule | nih.govresearchgate.net |
Integration of Calixpyrroles into Hybrid Supramolecular Systems
The integration of calixpyrroles into more complex systems, including co-assemblies with other macrocycles and polymers, opens the door to creating advanced functional materials. While direct examples involving calix nih.govpyrroles are limited, research on calix electronicsandbooks.compyrroles provides a strong blueprint for these concepts.
Co-assembly with Other Macrocycles and Polymeric Frameworks
A significant advancement in this area is the construction of a linear supramolecular polymer using a functionalized calix electronicsandbooks.compyrrole. rsc.org This was achieved through orthogonal self-assembly, combining the quadruple hydrogen bonding of a ureidopyrimidinone unit attached to the calix electronicsandbooks.compyrrole with another molecular component. rsc.org More recently, supramolecular alternating polymers have been created based on the molecular recognition between a calix electronicsandbooks.compyrrole derivative and a pillar researchgate.netarene. acs.org This demonstrates that calixpyrroles can be used as specific recognition units to direct the formation of extended polymeric chains. These examples showcase how the specific binding properties of the calixpyrrole cavity can be harnessed to build ordered, multi-component systems.
Engineering of Functional Supramolecular Materials
The co-assembly of calixpyrroles into polymeric structures directly leads to the engineering of functional materials. The linear supramolecular polymer based on calix electronicsandbooks.compyrrole was found to be responsive to both temperature and chemical stimuli, indicating its potential for use in smart materials. rsc.org Furthermore, the supramolecular alternating polymers of calix electronicsandbooks.compyrrole and pillar researchgate.netarene have been used to fabricate hierarchical materials with varying dimensionalities, including zero-dimensional spherical aggregates, one-dimensional fibers, and two-dimensional microporous films. acs.org This illustrates a powerful strategy for translating molecular-level recognition into macroscopic material properties and functions.
The table below outlines the properties and applications of a functional supramolecular polymer constructed from a calix electronicsandbooks.compyrrole derivative.
| Property | Description | Potential Application | Reference |
| Thermo-responsive | The polymer structure changes with temperature. | Smart materials, sensors | rsc.org |
| Chemo-responsive | The polymer structure is affected by chemical stimuli. | Drug delivery, responsive coatings | rsc.org |
| Hierarchical Assembly | Can form 0D, 1D, and 2D materials. | Advanced materials, fabrication of complex structures | acs.org |
Solid-State Supramolecular Structures and Packing Arrangements
The solid-state provides a unique environment to study the intricate details of supramolecular assembly. X-ray crystallography of calix nih.govpyrrole derivatives has revealed detailed information about their packing arrangements.
The crystal structure of meso-hexamethyl-meso-hexaphenyl calix nih.govpyrrole confirms its assembly into well-defined dimeric capsules. nih.govresearchgate.net The packing in the crystal lattice is such that these capsules form the fundamental repeating unit. Within this structure, the cavity of the capsule is occupied by guest molecules, demonstrating the principle of solid-state encapsulation. nih.govresearchgate.net The specific interactions leading to this arrangement include hydrogen bonding and van der Waals forces, which collectively stabilize the extended supramolecular architecture. The analysis of these crystal structures is crucial for understanding the relationship between the molecular design of the calix nih.govpyrrole and its resulting solid-state properties and hosting capabilities.
Theoretical and Computational Investigations of Meso Dodecamethylcalix 1 Pyrrole Interactions
Computational Modeling of Host-Guest Complexes
The complexation behavior of meso-dodecamethylcalixpyrrole with various guest species, particularly anions, can be effectively modeled using a combination of quantum mechanical and classical mechanics approaches.
Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and energetics of molecules. For meso-dodecamethylcalixpyrrole, DFT calculations are instrumental in elucidating the nature of anion binding. By optimizing the geometry of the host-guest complex, DFT can predict the most stable conformation and provide detailed information about the binding site.
Key applications of DFT in this context would include:
Geometry Optimization: Determining the three-dimensional structure of the meso-dodecamethylcalixpyrrole-anion complex, revealing bond lengths, bond angles, and dihedral angles that characterize the interaction.
Vibrational Frequency Analysis: Calculating the vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum and to predict changes in the infrared and Raman spectra upon complexation.
Electron Density Analysis: Using techniques like Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis to characterize the non-covalent interactions, such as hydrogen bonds and anion-π interactions, that stabilize the complex.
A representative application of DFT would involve modeling the interaction of meso-dodecamethylcalixpyrrole with a series of halide anions (F⁻, Cl⁻, Br⁻, I⁻) to understand the selectivity. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311++G(d,p)) is crucial for obtaining accurate results.
While DFT provides a static picture of the host-guest interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of meso-dodecamethylcalixpyrrole and the dynamic behavior of the guest within the binding pocket over time.
In a typical MD simulation, the motion of each atom in the system is calculated over a period of nanoseconds or even microseconds. This allows for the exploration of the potential energy surface and the identification of different conformational states and the transitions between them. For meso-dodecamethylcalixpyrrole, MD simulations would be crucial for:
Conformational Sampling: Identifying the preferred conformations of the macrocycle in different solvents and upon guest binding. The large and flexible nature of the calixpyrrole ring makes this particularly important.
Binding and Unbinding Events: Simulating the process of an anion entering and leaving the binding cavity, providing insights into the kinetics of complexation.
Solvent Effects: Explicitly modeling the role of solvent molecules in the binding process, which can significantly influence the stability of the host-guest complex.
Elucidation of Binding Energetics and Non-covalent Interactions
A primary goal of computational studies is to quantify the strength and nature of the interactions between the host and guest.
Anion-π interactions, where an anion is attracted to an electron-deficient aromatic ring, can play a significant role in the binding of anions by calixpyrroles. The pyrrole (B145914) rings of meso-dodecamethylcalixpyrrole, while electron-rich in their neutral state, can become polarized upon interaction with an anion, leading to favorable anion-π interactions.
Computational methods to quantify these interactions would involve:
Energy Decomposition Analysis (EDA): This method partitions the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and charge-transfer terms, allowing for a quantitative assessment of the anion-π contribution.
Non-Covalent Interaction (NCI) Plots: These plots visually represent the regions of non-covalent interactions in a molecule, highlighting the presence and strength of anion-π interactions through color-coded surfaces.
One of the most valuable outcomes of computational modeling is the prediction of binding affinities (often expressed as the association constant, Kₐ) and selectivities for different guests. While precise prediction remains a challenge, relative binding affinities can often be reliably calculated.
Methods for predicting binding affinities include:
Free Energy Calculations: Using methods like Thermodynamic Integration (TI) or Free Energy Perturbation (FEP) in conjunction with MD simulations to calculate the change in Gibbs free energy upon binding.
DFT-based Binding Energy Calculations: Calculating the electronic binding energy from DFT, often with corrections for basis set superposition error (BSSE) and dispersion interactions, can provide a good estimate of the relative binding strengths for a series of anions.
A hypothetical data table illustrating the kind of results that would be generated from such a study is presented below.
Table 1: Predicted Relative Binding Energies of Meso-dodecamethylcalixpyrrole with Halide Anions
| Anion | Predicted Relative Binding Energy (kcal/mol) |
| F⁻ | -25.0 |
| Cl⁻ | -18.5 |
| Br⁻ | -15.2 |
| I⁻ | -12.8 |
| Note: These are hypothetical values for illustrative purposes. |
Hydrogen bonding between the pyrrolic N-H protons and the anion is a primary driving force for complexation in calixpyrroles. Theoretical studies can provide a detailed understanding of these hydrogen bonding networks.
Key aspects that would be investigated include:
Hydrogen Bond Geometry: DFT calculations can precisely determine the N-H···Anion distances and angles, which are indicative of the strength of the hydrogen bonds.
Cooperativity: In a macrocycle like meso-dodecamethylcalixpyrrole, multiple hydrogen bonds are formed simultaneously. Computational analysis can reveal if these hydrogen bonds are cooperative, meaning that the formation of one hydrogen bond strengthens the others.
Proton Chemical Shifts: The chemical shifts of the N-H protons in NMR spectroscopy are highly sensitive to hydrogen bonding. DFT calculations can predict these chemical shifts, providing a direct link between theoretical models and experimental observations.
A theoretical study would likely generate data on the hydrogen bond parameters as shown in the hypothetical table below.
Table 2: Calculated Hydrogen Bond Parameters for the Meso-dodecamethylcalixpyrrole-Chloride Complex
| Hydrogen Bond | N-H Distance (Å) | H···Cl⁻ Distance (Å) | N-H···Cl⁻ Angle (°) |
| N₁-H₁···Cl⁻ | 1.02 | 2.15 | 175 |
| N₂-H₂···Cl⁻ | 1.02 | 2.16 | 174 |
| N₃-H₃···Cl⁻ | 1.02 | 2.15 | 175 |
| N₄-H₄···Cl⁻ | 1.02 | 2.17 | 173 |
| N₅-H₅···Cl⁻ | 1.02 | 2.16 | 174 |
| N₆-H₆···Cl⁻ | 1.02 | 2.15 | 175 |
| Note: These are hypothetical values for illustrative purposes. |
Functionalization and Derivatization Strategies for Meso Dodecamethylcalix 1 Pyrrole
Modification at Pyrrolic β-Positions for Property Tuning
For larger calix[n]pyrroles, strategies such as halogenation have been explored. For instance, the synthesis of a dodecafluorocalix nih.govpyrrole (B145914) has been reported, demonstrating that extensive β-substitution is synthetically feasible. This type of derivatization with electron-withdrawing groups is known to enhance the anion binding affinities of the calixpyrrole core by increasing the acidity of the N-H protons, which are crucial for anion recognition through hydrogen bonding.
Table 1: Examples of β-Position Modification on Calix nih.govpyrrole Core
| Substituent | Effect on Property |
| Fluorine | Increases N-H acidity, enhances anion binding |
Note: This data is based on related calix nih.govpyrrole structures, as specific studies on meso-dodecamethylcalix nih.govpyrrole are limited.
Functionalization at Meso-Carbon Atoms
The twelve methyl groups at the meso-positions of meso-dodecamethylcalix nih.govpyrrole present a unique platform for functionalization. Derivatization at these sites could introduce a variety of functional groups, extending the macrocycle's utility in sensor development, catalysis, and material science. However, the chemical literature does not provide established methodologies for the selective functionalization of these meso-methyl groups on the calix nih.govpyrrole framework.
Hypothetically, radical halogenation could be a potential route to introduce a handle for further derivatization, although controlling the degree of substitution and avoiding side reactions would be a significant challenge. The synthesis of other meso-substituted calix nih.govpyrroles, such as those with alternating dimethyl and diphenyl substituents, has been achieved through mixed condensation reactions of different ketones with pyrrole, rather than by post-synthesis modification of a pre-formed dodecamethyl scaffold. This suggests that the synthesis of meso-functionalized calix nih.govpyrroles is typically achieved by incorporating the desired functionality into the building blocks prior to macrocyclization.
Peripheral Derivatization for Enhanced Supramolecular Functionality
Peripheral derivatization involves attaching functional units to the core macrocycle to enhance its supramolecular functionality. This can include the introduction of chromophores for colorimetric sensing, fluorophores for fluorescent sensing, or other binding sites for the recognition of more complex guest species.
While this is a common strategy for smaller, more accessible calix nih.govpyrroles, specific examples involving meso-dodecamethylcalix nih.govpyrrole are not readily found in published research. The synthetic challenges associated with handling this large, flexible macrocycle likely contribute to the lack of reported derivatizations.
Future research in this area could explore the attachment of ligating groups to create multitopic receptors or the grafting of the macrocycle onto polymers or solid supports to develop novel materials for separation or sensing applications. The larger cavity size of calix nih.govpyrrole compared to its smaller counterparts offers the potential for recognizing larger anions or even ion pairs, a property that could be significantly enhanced through strategic peripheral functionalization.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing meso-dodecamethylcalix[6]pyrrole, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step condensation reactions of pyrrole derivatives with ketones under acidic conditions. For example, N-acylation protocols (e.g., using acyl chlorides) are effective for functionalizing the calixpyrrole scaffold, as demonstrated in analogous compounds like meso-octamethylcalix[2]pyrrolidino[2]pyrrole . Optimization includes adjusting stoichiometry, solvent polarity (e.g., dichloromethane or toluene), and temperature (e.g., reflux at 80–110°C) to enhance yield and selectivity. Multi-component reactions (MCRs) catalyzed by hydroxyapatite or Lewis acids can improve efficiency .
Q. How is the crystal structure of this compound determined, and what key structural parameters are observed?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include unit cell dimensions (e.g., monoclinic system with space group P21/n), bond lengths (C–C: ~1.51–1.57 Å, C–N: ~1.34–1.38 Å), and dihedral angles between pyrrole rings (~100–120°) . Data collection requires a diffractometer (e.g., Stoe IPDS II) with MoKα radiation (λ = 0.71073 Å), followed by refinement using software like SHELXL .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodology :
- NMR : H and C NMR identify substituent patterns (e.g., methyl groups at δ ~1.2–1.5 ppm, pyrrole protons at δ ~6.5–7.0 ppm) .
- FT-IR : Stretching vibrations for N–H (~3400 cm⁻¹) and C=O (~1650 cm⁻¹, if acylated) confirm functionalization .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 570.80 for C₃₆H₅₀N₄O₂ derivatives) .
Advanced Research Questions
Q. How do host-guest interactions of this compound with anions or neutral molecules vary under different solvent conditions?
- Methodology : Titration experiments (e.g., UV-vis, H NMR) quantify binding constants (). Polar solvents (e.g., DMSO) weaken interactions due to competitive solvation, while non-polar solvents (e.g., chloroform) enhance affinity. For example, calix[4]pyrroles show >10³ M⁻¹ for halides in CHCl₃ . Competitive assays with tetrabutylammonium salts isolate selectivity trends (e.g., Cl⁻ > Br⁻ > I⁻) .
Q. What computational approaches are used to model the electronic structure and supramolecular behavior of this compound?
- Methodology : Density functional theory (DFT) at the B3LYP/6-31G(d) level predicts frontier molecular orbitals (HOMO/LUMO gaps ~4–5 eV) and electrostatic potential maps to identify anion-binding sites . Molecular dynamics (MD) simulations in explicit solvents (e.g., GROMACS) model conformational flexibility and guest-induced macrocycle distortion .
Q. How can researchers resolve contradictions in experimental data, such as discrepancies between spectroscopic and crystallographic results?
- Methodology :
- Validation : Cross-check NMR/IR data with SC-XRD bond lengths (e.g., C–N distances in crystallography vs. NMR coupling constants) .
- Error Analysis : Refine diffraction data (e.g., R factor <0.05) and assess residual electron density peaks to rule out disorder .
- Peer Review : Use frameworks like FINER (Feasible, Novel, Ethical, Relevant) to evaluate hypotheses and experimental design .
Q. What strategies mitigate solubility challenges during the crystallization of this compound derivatives?
- Methodology :
- Solvent Screening : Test mixed solvents (e.g., CH₂Cl₂/hexane) to reduce polarity gradually .
- Derivatization : Introduce hydrophilic groups (e.g., methoxybenzoyl) via post-synthetic modification to enhance solubility in polar solvents .
- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions promotes single-crystal growth .
Q. How does the conformational flexibility of this compound impact its utility in sensor design?
- Methodology : Variable-temperature NMR (VT-NMR) tracks ring-flipping dynamics (ΔG‡ ~50–70 kJ/mol). Rigidified derivatives (e.g., strapped calixpyrroles) show enhanced selectivity via preorganized binding pockets, as seen in analogous systems . Fluorescence quenching assays correlate conformational changes with signal output (e.g., PET mechanisms) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
